

Application Notes and Protocols for Ko 143 in Drug-Drug Interaction Studies

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Compound of Interest

Compound Name: Ko 143

Cat. No.: B1673739

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Introduction

Ko 143 is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key efflux transporter expressed in various tissues, including the intestine, liver, brain, and placenta, where it plays a crucial role in limiting the absorption and distribution of its substrate drugs.[1][2][3][4] Inhibition of BCRP can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially leading to increased efficacy or toxicity. **Ko 143**, a synthetic analog of the fungal toxin fumitremorgin C, serves as an invaluable tool in preclinical DDI studies to investigate the role of BCRP in a drug candidate's disposition.[5] This document provides detailed application notes and protocols for the use of **Ko 143** in such studies.

Mechanism of Action

Ko 143 potently and selectively inhibits the efflux function of the BCRP transporter. By binding to the transporter, it prevents the ATP-dependent export of BCRP substrates from the cell, leading to their intracellular accumulation.[5] **Ko 143** exhibits high selectivity for BCRP, with over 200-fold greater potency against BCRP compared to other major drug transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[6][7][8] This specificity makes it an ideal tool for elucidating the specific contribution of BCRP to a drug's transport.

Data Presentation: In Vitro Inhibition of BCRP by Ko 143

The inhibitory potency of **Ko 143** against BCRP has been characterized in various in vitro systems. The following table summarizes key quantitative data from the literature.

Parameter	Value	Substrate	Assay System	Reference
IC50	26 nM	Not Specified	Not Specified	[6]
IC50	0.11 µM	Estrone-3-sulfate (E3S)	BCRP-expressing membrane vesicles	[9]
EC90	26 nM	Mitoxantrone, Topotecan	MEF3.8/Bcrp1 cells	[7][8]
Ki	0.079 µM	Estrone-3-sulfate (E3S)	BCRP-expressing membrane vesicles (high affinity)	[9]
Ki	0.10 µM	Estrone-3-sulfate (E3S)	BCRP-expressing membrane vesicles (low affinity)	[9]
EC50	< 10 nM	Mitoxantrone	ABCG2-transduced MDCK II cells	[10]

Experimental Protocols

In Vitro BCRP Inhibition Assay using Transfected MDCK II Cells

This protocol describes a method to assess the potential of a test compound to be a BCRP substrate or inhibitor using Madin-Darby canine kidney (MDCK) II cells overexpressing human BCRP.

Materials:

- MDCK II cells transfected with human BCRP (and parental MDCK II cells as a control)
- Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- BCRP substrate (e.g., mitoxantrone, Hoechst 33342)
- **Ko 143** (positive control inhibitor)
- Test compound
- Hanks' Balanced Salt Solution (HBSS)
- 24-well plates
- Fluorescence plate reader or flow cytometer

Protocol:

- Cell Seeding: Seed the BCRP-transfected MDCK II cells and parental MDCK II cells in 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Compound Preparation: Prepare stock solutions of the BCRP substrate, **Ko 143**, and the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in HBSS. The final solvent concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.
- Incubation:
 - Wash the cell monolayers twice with pre-warmed HBSS.

- Add the HBSS containing the BCRP substrate and varying concentrations of the test compound or **Ko 143** to the respective wells. Include a vehicle control (substrate only).
- Incubate the plates at 37°C for a specified period (e.g., 60 minutes).[\[10\]](#)
- Termination and Lysis:
 - Aspirate the incubation solution and wash the cells three times with ice-cold HBSS.
 - Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS).
- Quantification:
 - If using a fluorescent substrate, measure the fluorescence of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
 - Alternatively, for flow cytometry, detach the cells after incubation and washing, and analyze the intracellular fluorescence.
- Data Analysis:
 - Calculate the intracellular accumulation of the substrate in the presence and absence of the test compound and **Ko 143**.
 - Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Drug-Drug Interaction Study in Mice

This protocol outlines a general procedure to investigate the effect of **Ko 143** on the pharmacokinetics of a potential BCRP substrate drug in mice.

Materials:

- Male or female mice (e.g., C57BL/6 or FVB). Mdr1a/1b knockout mice can be used to eliminate the confounding effects of P-glycoprotein.[\[7\]](#)

- BCRP substrate drug
- **Ko 143**
- Vehicle for drug and inhibitor administration (e.g., a mixture of DMSO, PEG300, Tween80, and water)
- Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
- Analytical method for quantifying the substrate drug in plasma (e.g., LC-MS/MS)

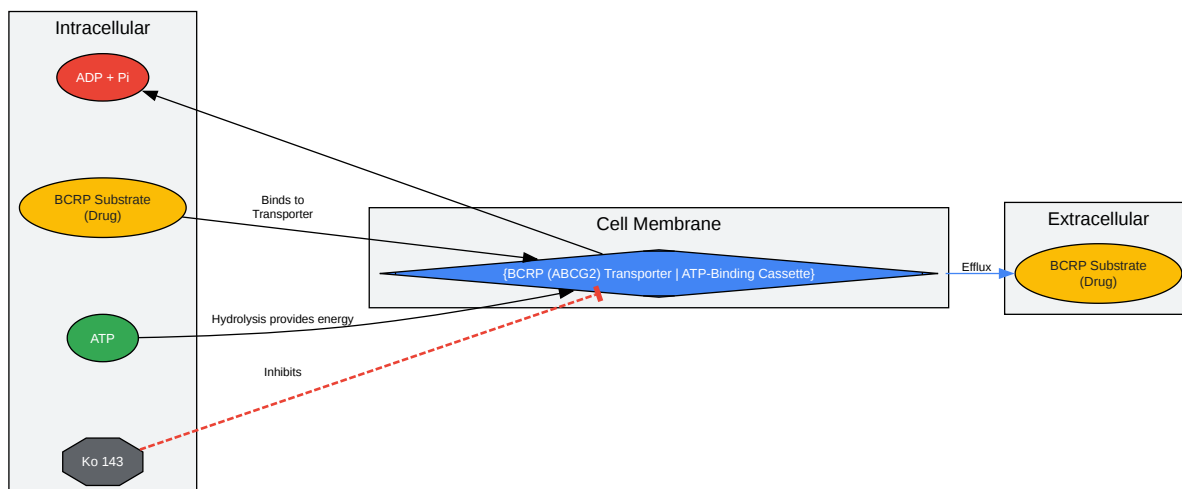
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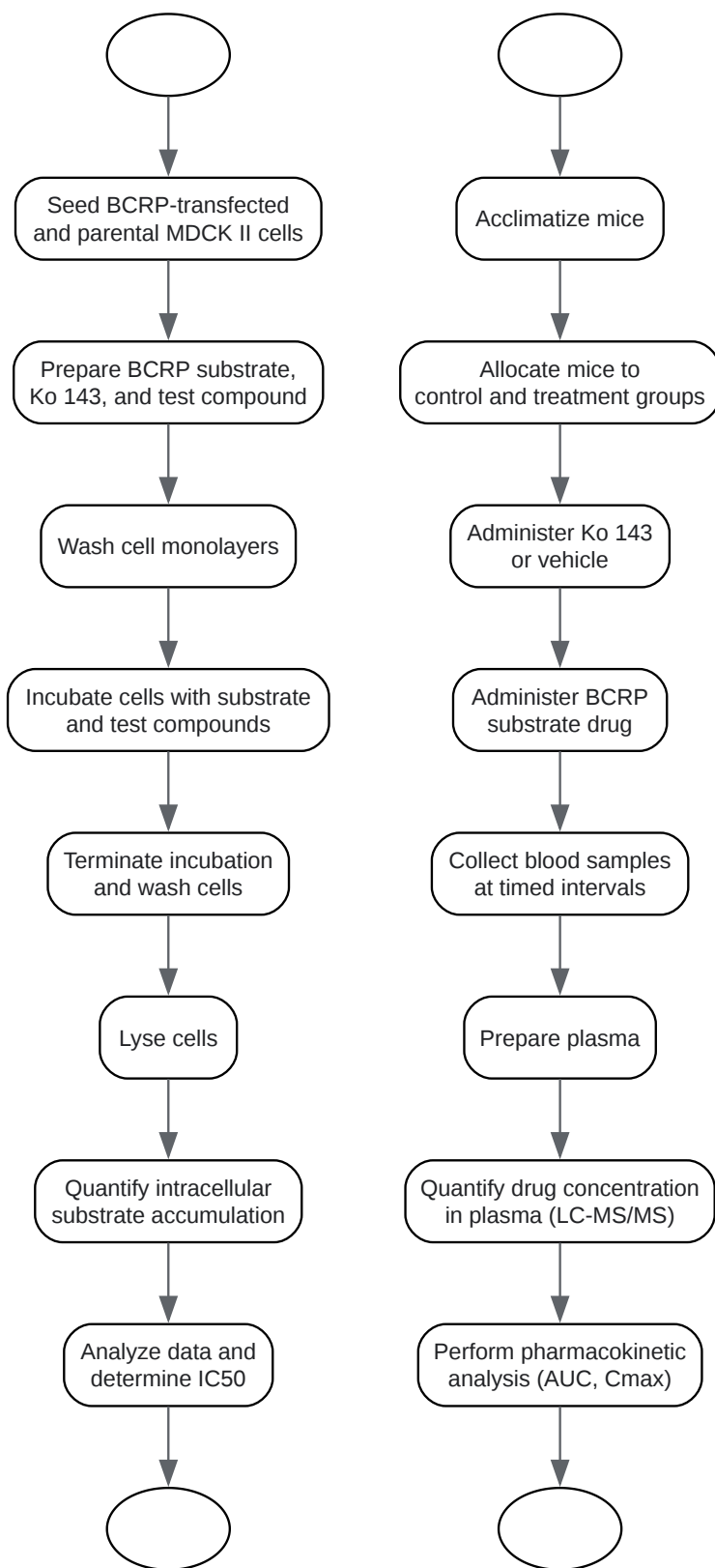
- Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
- Group Allocation: Randomly divide the mice into two groups: a control group (vehicle + substrate drug) and a treatment group (**Ko 143** + substrate drug).
- Dosing:
 - Administer **Ko 143** (e.g., 10 mg/kg) or the vehicle to the respective groups via oral gavage or intravenous injection.[7]
 - After a specified pre-treatment time (e.g., 30-60 minutes), administer the BCRP substrate drug to all animals (e.g., via oral gavage).
- Blood Sampling:
 - Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after the administration of the substrate drug.
- Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation) and store the plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the concentration of the substrate drug in the plasma samples using a validated analytical method.

- Pharmacokinetic Analysis:
 - Calculate the key pharmacokinetic parameters for the substrate drug in both groups, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (C_{max}), and time to reach C_{max} (T_{max}).
 - Compare the pharmacokinetic parameters between the control and **Ko 143**-treated groups to determine the extent of the drug-drug interaction. A significant increase in the AUC and C_{max} of the substrate drug in the presence of **Ko 143** indicates that it is a BCRP substrate.

Visualizations

Signaling Pathway and Experimental Workflows





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